molecular formula C15H24N2O B12123311 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- CAS No. 31466-57-6

1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)-

Cat. No.: B12123311
CAS No.: 31466-57-6
M. Wt: 248.36 g/mol
InChI Key: MAORYKFGZDGHOH-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- (CAS: 31466-57-6) is a pyrrolidine-based organic compound with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.36 g/mol . It features a pyrrolidine ring (a five-membered amine) linked to a 4-propoxyphenyl group via an ethanamine backbone. Synonyms include I(2)-(4-Propoxyphenyl)-1-pyrrolidineethanamine and DTXSID901261937 .

Properties

CAS No.

31466-57-6

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-(4-propoxyphenyl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C15H24N2O/c1-2-11-18-14-7-5-13(6-8-14)15(12-16)17-9-3-4-10-17/h5-8,15H,2-4,9-12,16H2,1H3

InChI Key

MAORYKFGZDGHOH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CN)N2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- involves several steps. One common synthetic route includes the reaction of pyrrolidine with an appropriate ethanamine derivative, followed by the introduction of the 4-propoxyphenyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding its pharmacodynamics and pharmacokinetics .

Comparison with Similar Compounds

Table 1: Key Compounds with 4-Propoxyphenyl Substituents

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Source Study
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- 248.36 Pyrrolidine, ethanamine, 4-propoxyphenyl Not explicitly reported (catalog data)
2-(4-Propoxyphenyl)quinoline derivatives ~300–350 (estimated) Quinoline, 4-propoxyphenyl Efflux pump inhibitors (EPIs) in S. aureus (65% inhibition at 50 µM)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) ~300 (estimated) Thiazolo-triazole, 4-propoxyphenyl Anticonvulsant (active in MES and PTZ tests)
4-Propoxyphenyl trifluoromethanesulfonate 284.25 Triflate ester, 4-propoxyphenyl Reactive intermediate in synthesis

Functional and Pharmacological Comparisons

Antimicrobial Activity

  • 2-(4-Propoxyphenyl)quinoline derivatives: These compounds, designed as efflux pump inhibitors (EPIs), showed >65% inhibition of ethidium bromide efflux in S. aureus SA-1199B at 50 µM. Their activity is attributed to the 4-propoxyphenyl group enhancing lipophilicity and membrane interaction .

Central Nervous System (CNS) Activity

  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Exhibited dual anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, likely due to the 4-propoxyphenyl group enhancing blood-brain barrier penetration .
  • 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- : The pyrrolidine ring (a cyclic secondary amine) is structurally similar to CNS-active compounds like antidepressants, though its specific neuropharmacological profile remains unexplored.

Physicochemical Properties

  • Polarity : The absence of strongly polar groups (e.g., sulfonate in 4-propoxylphenyl triflate ) suggests moderate lipophilicity, favoring membrane permeability.

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